molecular formula C13H19N B14772653 N-(4-Cyclopropylbenzyl)propan-2-amine

N-(4-Cyclopropylbenzyl)propan-2-amine

Cat. No.: B14772653
M. Wt: 189.30 g/mol
InChI Key: HQDVGLPVFQVOMT-UHFFFAOYSA-N
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Description

N-(4-Cyclopropylbenzyl)propan-2-amine is a secondary amine featuring a cyclopropyl-substituted benzyl group attached to an isopropylamine backbone. Its structure (C₁₃H₁₉N) includes a cyclopropyl ring at the para position of the benzyl moiety, which distinguishes it from analogs with methyl, methoxy, or bulkier substituents.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[(4-cyclopropylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-10(2)14-9-11-3-5-12(6-4-11)13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

HQDVGLPVFQVOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropylbenzyl)propan-2-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-cyclopropylbenzyl chloride from 4-cyclopropylbenzyl alcohol using thionyl chloride (SOCl₂) as a reagent.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, Br₂

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-Cyclopropylbenzyl)propan-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent effects:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Cyclopropylbenzyl)propan-2-amine Cyclopropyl C₁₃H₁₉N 189.30 Pharmaceutical intermediate (patent example)
N-(4-Methylbenzyl)propan-2-amine Methyl C₁₁H₁₇N 163.26 Industrial use; market data tracked until 2025
N-(4-Methoxybenzyl)propan-2-amine Methoxy C₁₁H₁₇NO 179.26 Boiling point: 254°C; density: 0.951
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Cyclohexyl-naphthyl C₂₅H₃₁N 345.52 High enantiomeric purity (99% ee); synthesized via reductive amination
(S)-N-(2-(4-Isopropylphenyl)ethyl)-2-(4-methoxyphenyl)propan-2-amine Isopropyl and methoxyphenyl C₂₁H₂₉NO 311.46 Optical rotation: [α]D²⁰ = +2.39
Substituent Effects:
  • Its electron-withdrawing nature may influence reactivity in downstream reactions .
  • Methoxy : Increases polarity (lower vapor pressure: 0.0181 mmHg at 25°C) and boiling point (254°C) due to hydrogen bonding .
  • Bulkier Groups (e.g., cyclohexyl-naphthyl) : Reduce synthetic yield (58% in ) due to steric challenges but enable high enantiomeric separation (99% ee) via chiral UPLC .

Optical Activity and Stereochemistry

  • Chiral Separation : Bulkier analogs like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine exhibit distinct enantiomers with retention times of 2.77 min (−)-form and 3.29 min (+)-form .
  • Optical Rotation : Substituents significantly impact optical activity. For example, compound 3ad (with methoxyphenyl and diphenyl groups) shows [α]D²⁰ = −57.45, while simpler analogs like N-(4-methoxybenzyl)propan-2-amine lack reported optical data .

Market and Application Trends

  • N-(4-Methylbenzyl)propan-2-amine : Dominates industrial applications, with detailed market forecasts (2020–2025) covering production capacity and regional trade .
  • Pharmaceutical Derivatives : this compound is incorporated into carboxamide derivatives (e.g., Example 114), highlighting its role in drug discovery .

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